8-Prenylquercetin

描述

8-Prenylquercetin 是一种来源于槲皮素的异戊烯基化黄酮类化合物,槲皮素是一种广泛分布的黄酮类化合物,以其多种生物活性而闻名。异戊烯基化是指在槲皮素分子中添加异戊烯基,这增强了其亲脂性、生物利用度和生物活性。 This compound 发现与槲皮素相比,其细胞摄取率更高,外排率更低,使其成为各个科学领域关注的重要化合物 .

准备方法

合成路线和反应条件: 8-Prenylquercetin可以通过槲皮素的核异戊烯基化合成。该过程涉及在碳酸钾等碱的存在下使用异戊烯基溴。反应通常在二甲基甲酰胺等有机溶剂中在升高的温度下进行。 然后使用色谱技术纯化产物 .

工业生产方法: this compound的工业生产涉及类似的合成路线,但规模更大。 使用连续流动反应器和高级纯化方法(如高效液相色谱)可确保化合物的产率和纯度高 .

化学反应分析

反应类型: 8-Prenylquercetin 经历各种化学反应,包括:

氧化: 它可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 它可以进行亲核取代反应,特别是在羟基上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 在碱性条件下使用卤代烷和酰氯等亲核试剂。

主要产物:

氧化: 醌和其他氧化衍生物。

还原: 二氢衍生物。

取代: 烷基化和酰化衍生物.

科学研究应用

Pharmacokinetics and Bioavailability

Research indicates that prenylation significantly enhances the bioavailability of flavonoids. In a study comparing the pharmacokinetics of 8-prenylquercetin and naringenin, it was found that this compound exhibited superior tissue distribution and cellular uptake in mice. Specifically, this compound was detected in plasma for up to 24 hours post-ingestion, while naringenin levels decreased significantly within hours .

Table 1: Pharmacokinetic Comparison of this compound and Naringenin

| Parameter | This compound | Naringenin |

|---|---|---|

| Plasma Detection Duration | 24 hours | <0.5 hours |

| Tissue Accumulation (e.g., liver, kidney) | Higher | Lower |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. In a mouse model, it inhibited the production of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cytokines (IL-1α, IL-6, TNF-α) more effectively than quercetin . The molecular mechanisms involve the downregulation of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in mediating inflammatory responses.

Case Study:

In an experimental setup involving LPS-induced inflammation in macrophages, treatment with this compound resulted in a more than two-fold reduction in inflammatory markers compared to quercetin alone .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Its structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.

Research Findings:

A study demonstrated that this compound reduced oxidative stress markers in cellular models, suggesting its potential as a protective agent against oxidative damage .

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In silico studies have indicated that this compound could be a potent lead molecule in the treatment of Alzheimer's disease and possibly other cancers due to its ability to inhibit cancer cell proliferation .

Mechanism of Action:

The anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest in cancer cells, although further clinical studies are required to substantiate these claims.

Applications in Nutraceuticals

Given its health-promoting benefits, this compound is being explored for incorporation into nutraceutical products. Its enhanced bioavailability and efficacy make it an attractive candidate for dietary supplements aimed at reducing inflammation and oxidative stress.

作用机制

8-Prenylquercetin 的作用机制涉及它与各种分子靶标和途径的相互作用:

抗氧化活性: 它清除自由基并上调抗氧化酶。

抗癌活性: 它通过调节 PI3K/Akt 和 MAPK 途径等信号通路,诱导细胞凋亡并抑制细胞增殖。

抗炎活性: 它抑制环氧合酶和脂氧合酶等促炎细胞因子的产生和酶

类似化合物:

5’-Prenylquercetin (Uralenol): 与槲皮素相比,它对酪氨酸酶和其他酶具有更高的抑制作用。

6’-Prenylquercetin: 另一种具有不同生物活性的异戊烯基化衍生物。

This compound 的独特性: this compound 由于其更高的细胞摄取率和生物利用度而脱颖而出,使其在传递其生物学效应方面比其他异戊烯基化槲皮素更有效 .

相似化合物的比较

5’-Prenylquercetin (Uralenol): Exhibits higher inhibitory effects against tyrosinase and other enzymes compared to quercetin.

6’-Prenylquercetin: Another prenylated derivative with distinct biological activities.

Uniqueness of 8-Prenylquercetin: this compound stands out due to its higher cellular uptake and bioavailability, making it more effective in delivering its biological effects compared to other prenylated quercetins .

生物活性

8-Prenylquercetin (PQ) is a prenylated flavonoid that has garnered attention for its enhanced biological activities compared to its parent compound, quercetin. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, pharmacokinetics, tissue distribution, and potential therapeutic applications.

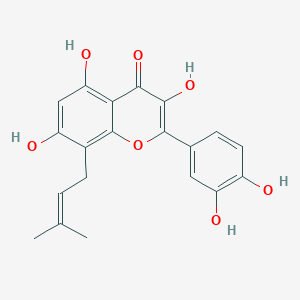

Chemical Structure and Properties

This compound is characterized by the addition of a prenyl group at the 8-position of the quercetin molecule. This modification significantly alters its physicochemical properties, enhancing its lipophilicity and membrane permeability, which are crucial for its biological activity.

Anti-Inflammatory Activity

Research indicates that this compound exhibits strong anti-inflammatory effects . In vitro studies demonstrated that PQ inhibits the production of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., IL-1α, IL-6, TNF-α) more effectively than quercetin itself. Specifically, PQ showed over two-fold stronger inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in cell models .

The molecular mechanisms underlying the anti-inflammatory effects of PQ involve the downregulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have identified SEK1-JNK1/2 and MEK1-ERK1/2 as direct molecular targets for PQ, suggesting that prenylation enhances binding efficiency and cellular uptake .

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed and has a higher tissue accumulation compared to non-prenylated flavonoids. In a study involving C57BL/6 mice, PQ was found in significant concentrations across various tissues:

| Tissue | Concentration (nmol/g) |

|---|---|

| Kidney | 16.8 ± 9.20 |

| Liver | 14.8 ± 2.58 |

| Muscle | 3.33 ± 0.60 |

| Lungs | 2.07 ± 0.68 |

| Pancreas | 1.80 ± 0.38 |

| Heart | 1.71 ± 0.27 |

| Spleen | 1.36 ± 0.29 |

| Brain | 0.31 ± 0.09 |

These findings indicate that prenylation improves the bioavailability and tissue distribution of flavonoids .

Case Studies and Clinical Implications

Clinical research has highlighted the potential health benefits of this compound beyond its anti-inflammatory properties:

- Muscle Atrophy Prevention : Studies suggest that PQ may prevent muscle atrophy, making it a candidate for therapeutic interventions in conditions like sarcopenia .

- Antimicrobial Activity : Prenylated flavonoids, including PQ, have shown promising antimicrobial effects against various pathogens, including drug-resistant strains of Staphylococcus aureus. The structural modifications due to prenylation enhance their efficacy against bacterial membranes .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTTWVRMGWQEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123716 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-75-8 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143724-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the main sources of 8-Prenylquercetin in nature?

A1: this compound has been identified in various plant sources. Notably, it's found in the fruits of Sinopodophyllum hexandrum [, ], the twigs of Broussonetia papyrifera [], and Desmodium caudatum [].

Q2: How does the presence of this compound differ between the fruits and underground parts of Sinopodophyllum hexandrum?

A2: Research indicates significant differences in the chemical composition of Sinopodophyllum hexandrum depending on the plant part. While this compound is a major component of the fruits, it is less prominent in the roots and rhizomes. The underground parts are predominantly characterized by podophyllotoxin, flavonoids with simpler substituent groups, and flavonoid glycosides [].

Q3: Can this compound be synthesized in the lab?

A3: Yes, this compound and related 8-prenylflavonoids can be synthesized. A key step involves a microwave-promoted Claisen rearrangement, which facilitates the formation of 8-C-prenylflavonoids from 5-O-prenylflavonoids. This approach has enabled the total synthesis of several naturally occurring 8-prenylflavonoid compounds [].

Q4: What are the potential benefits of modifying prenylquercetins through microbial transformation?

A4: Microbial transformation, using fungi like Mucor hiemalis, can enhance the properties of prenylquercetins. This process can lead to the production of glucosylated metabolites with increased water solubility, a factor that often correlates with improved bioavailability [].

Q5: Have any specific biological activities been associated with this compound or its derivatives?

A5: While more research is needed to fully understand the bioactivity of this compound, studies suggest promising avenues. For instance, a study on Broussonetia papyrifera found that this compound-3-methyl ether, alongside other isolated flavonoids, exhibited significant inhibitory effects on PTP1B, an enzyme implicated in insulin signaling and a potential target for type 2 diabetes treatment [].

Q6: What analytical techniques are typically employed to identify and quantify this compound in plant extracts?

A6: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and other compounds in complex plant extracts. This method provides detailed information about the molecular weight and fragmentation patterns, aiding in the identification of specific compounds [].

Q7: Are there any known challenges or considerations related to the analysis of this compound and its isomers?

A7: Analysis of this compound can be complicated by the presence of numerous isomers. For example, research on Sinopodophyllum hexandrum revealed the presence of 10 isomers of C21H20O7, all identified as this compound-3-methyl ether or its isomers []. This highlights the need for advanced analytical techniques and careful interpretation of data when studying this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。